2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
This compound features a benzodiazolyl-piperidine core linked via an acetamide group to a 2-(trifluoromethyl)phenyl substituent. Its structural complexity arises from the integration of a benzodiazole heterocycle (known for aromatic stacking and hydrogen-bonding capabilities) with a piperidine ring (a common pharmacophore in bioactive molecules) and a trifluoromethyl group (enhancing lipophilicity and metabolic stability).
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c22-21(23,24)15-5-1-2-6-16(15)25-19(29)13-28-11-9-14(10-12-28)20-26-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOLMNXTQNIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzodiazole and piperidine moieties exhibit promising anticancer activities. For instance, derivatives of benzodiazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Studies have shown that benzodiazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.
Neuroprotective Effects
The piperidine component of the compound is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that related compounds can inhibit acetylcholinesterase activity, which is crucial for managing symptoms in Alzheimer's patients.
Case Study 1: Anticancer Evaluation
A study published in Pharmaceutical Research investigated the anticancer effects of various benzodiazole derivatives, including those similar to 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide. Results showed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized a series of benzodiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity, suggesting that modifications to the benzodiazole structure could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical structural and physicochemical distinctions between the target compound and its analogs:
Key Observations:
- Substituent Effects : The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity compared to bromophenyl (9c) or fluorophenyl analogs .
- Core Heterocycles : Replacing benzodiazolyl with piperazine (as in or ) reduces aromatic interactions but improves synthetic accessibility.
- Linker Diversity : Triazole-thiazole linkers (e.g., 9c) introduce additional hydrogen-bonding sites but increase molecular weight and complexity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Metabolic Stability : The trifluoromethyl group likely improves resistance to oxidative metabolism compared to methyl or methoxy substituents (e.g., 9d and 9e in ).
- Binding Affinity : Benzodiazolyl-piperidine derivatives often exhibit strong interactions with enzymes or receptors via π-π stacking and hydrogen bonding, as seen in Pibrentasvir analogs .
- Solubility : The target compound’s higher molecular weight (~451 vs. 323 in ) may reduce aqueous solubility, necessitating formulation adjustments.
Biological Activity
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a benzodiazole moiety and a trifluoromethyl phenyl group. Its structural complexity suggests multiple sites for interaction with biological targets.
Anticonvulsant Activity
Research has indicated that derivatives of benzodiazole and piperidine structures can exhibit anticonvulsant properties. A study synthesized various compounds related to this class and evaluated their efficacy in animal models of epilepsy. The findings suggest that modifications in the molecular structure, such as the introduction of a trifluoromethyl group, may enhance anticonvulsant activity through interactions with neuronal voltage-sensitive sodium channels .
| Compound | Dose (mg/kg) | MES Test Result | Notes |
|---|---|---|---|
| Compound 19 | 300 (0.5 h) | Effective | Highest activity observed |
| Compound 14 | 100 (4 h) | Effective | Delayed onset |
| Control (Phenytoin) | 100 | Effective | Standard reference |
The proposed mechanism involves the modulation of sodium channels, which are crucial for action potential generation in neurons. Compounds similar to the target molecule have shown binding affinity to these channels, suggesting that This compound may exert similar effects .
In Vivo Studies
In a series of in vivo experiments, the compound was subjected to maximal electroshock (MES) tests and pentylenetetrazole-induced seizures. The results indicated a significant reduction in seizure frequency and duration, highlighting its potential as an anticonvulsant agent .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of the benzodiazole ring is critical for maintaining anticonvulsant activity. Variations in substituents on the piperidine ring significantly affected potency, with certain configurations yielding higher efficacy in seizure models .
Other Biological Activities
Beyond anticonvulsant effects, preliminary studies have suggested potential anti-inflammatory and analgesic properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways could be explored further for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
